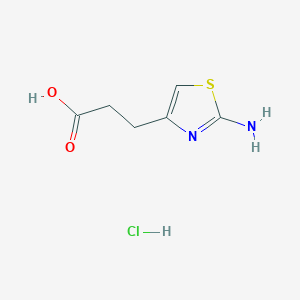

![molecular formula C7H11N3O2 B1373737 tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione CAS No. 1256642-92-8](/img/structure/B1373737.png)

tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Heterocyclic compounds are widely distributed in nature and are key components of many natural and synthetic drugs .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a complex arrangement of atoms and bonds. Detailed structural analysis typically requires techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Heterocyclic compounds can participate in a wide variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Tetramic Acids with Benzo[f]indolizine Skeleton : Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione derivatives have been utilized in the synthesis of tetramic acids with a benzo[f]indolizine skeleton. This process involves base-promoted transannular rearrangements leading to unexpected transformations (Ortín, González, Cuesta, & Avendaño, 2010).

Creation of Novel Heterocyclic Systems : Research has explored the transformation of related compounds into various novel heterocyclic systems. These transformations have led to the synthesis of compounds like imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines and pyrrolo[1′,2′:4,5]pyrazino[1,2-a]pyrimidines (Mokrov, Likhosherstov, Lezina, Gudasheva, Bushmarinov, & Antipin, 2011).

Facile Synthesis of Pyridopyrazine-diones : A one-pot synthesis method for pyridopyrazine-1,6-diones has been developed, employing coupling/cyclization reactions under mild conditions. This method is notable for its efficiency and mild reaction conditions (Tran, Mullins, am Ende, & Pettersson, 2013).

Anodic N-N Bond Formation for Pyrazolidin-diones Synthesis : An alternative synthesis approach for pyrazolidin-3,5-diones, which are significant in heterocyclic chemistry, has been presented. This method uses anodic conversion to create the N-N bond, offering a sustainable synthetic pathway (Gieshoff, Schollmeyer, & Waldvogel, 2016).

Applications in Various Fields

Microwave-Assisted Synthesis in Medicinal Chemistry : Microwave irradiation has been used to synthesize compounds containing the this compound scaffold. This approach is valuable for constructing compound libraries for high-throughput screening in medicinal chemistry (Zhang, Song, Cui, Xu, Zhu, & Chen, 2015).

Synthesis of Functionalized Pyrrolopyrazine-diones : The synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones has been achieved through a tandem post-Ugi cyclization process. This method is noted for its generality and ability to produce densely functionalized compounds in good yields (Singh, Kumar, Kant, & Srivastava, 2022).

Synthesis of Novel Dioxopiperazine Isoquinolines : Research has been conducted on the synthesis of new dioxopiperazine isoquinolines, providing insights into the crucial steps of the synthesis through theoretical calculations (Cabedo, Aouad, Berenguer, Zamora, Arellano, Suvire, Bermejo, Enriz, & Cortes, 2006).

Discovery of Neurogenic Compounds : A novel neurogenic compound from this chemical class showed significant effects on human neural progenitor cells, indicating potential therapeutic applications in conditions associated with neurogenesis impairment diseases (Lin, Fang, Wang, Meng, Dai, Wu, Luo, Pu, Chen, Minick, Arai, Mandeville, Lo, Holder, Chuang, & Zhao, 2015).

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

If we consider the similar compounds, they inhibit trka, a subtype of trks . This inhibition could potentially lead to a decrease in the proliferation and differentiation of cells .

Biochemical Pathways

Trks, which are potential targets of similar compounds, are known to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

A similar compound, referred to as compound c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to inhibit the proliferation of certain cell lines .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVSPOJGBBOZGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C(=O)NCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

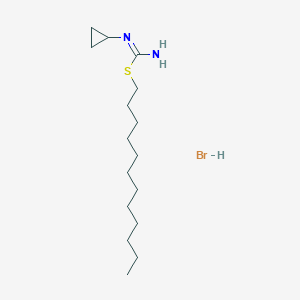

![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)

![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)

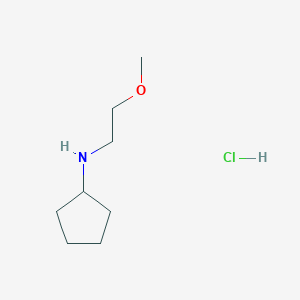

![Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B1373663.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)

![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)

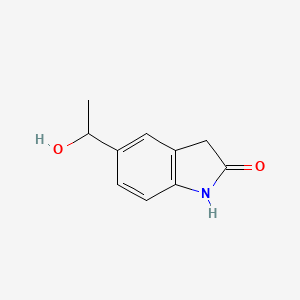

![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)

![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)

![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)

![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)